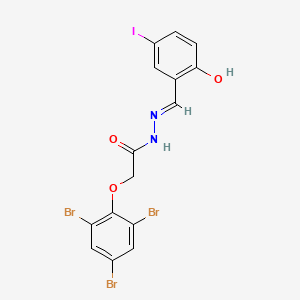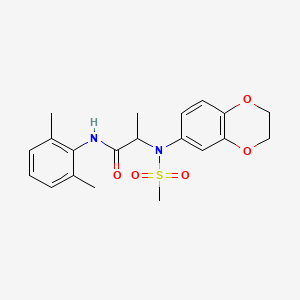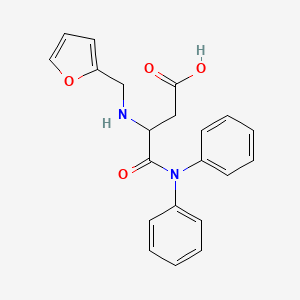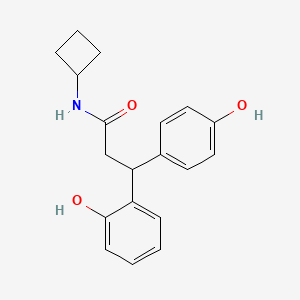![molecular formula C18H23N3O B6031232 N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea (DEPMPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPMPO is a nitroxide spin trap that is used to study the mechanisms of free radical reactions in various biological and chemical systems.
Mécanisme D'action
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea works by reacting with free radicals to form a stable radical adduct. This adduct can be detected and analyzed using various techniques such as electron paramagnetic resonance (EPR) spectroscopy. This compound has a high affinity for capturing oxygen-centered radicals, such as superoxide and hydroxyl radicals, which are highly reactive and difficult to study using other methods.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It does not appear to have any toxic effects on cells or tissues, and it does not interfere with normal cellular processes. This makes it an ideal tool for studying free radical reactions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea in lab experiments are its high stability, low toxicity, and ability to capture and stabilize free radicals. It is also relatively easy to synthesize and can be used in a variety of systems. The limitations of using this compound include its limited ability to capture certain types of radicals, such as carbon-centered radicals, and its potential to interfere with certain assays or experiments.
Orientations Futures
There are several future directions for research involving N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea. One area of interest is the development of new spin traps that are more selective and efficient at capturing specific types of free radicals. Another area of interest is the use of this compound in studying the role of free radicals in various disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new antioxidant therapies or in the evaluation of the efficacy of existing antioxidant therapies.
Méthodes De Synthèse
The synthesis of N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with diethylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with 4-nitroaniline to form this compound. The synthesis of this compound is relatively simple and can be achieved in high yields.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea is widely used in scientific research to study free radical reactions in various biological and chemical systems. It is used as a spin trap to capture and stabilize free radicals, which allows for their detection and analysis. This compound has been used to study the mechanisms of free radical reactions in a variety of systems, including biological membranes, proteins, and DNA.
Propriétés
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-21(5-2)17-12-10-16(11-13-17)20-18(22)19-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIEVGLQVBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)


![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)


![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)